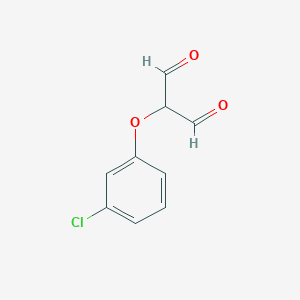

2-(3-Chlorophenoxy)malondialdehyde

Vue d'ensemble

Description

2-(3-Chlorophenoxy)malondialdehyde is a chemical compound that belongs to the family of phenoxypropanoic acids. It is commonly used in medical, environmental, and industrial research due to its unique chemical properties and biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 2-(3-Chlorophenoxy)malondialdehyde involves the reaction of chloropropylene oxide with deionized water in the presence of a cation resin as a catalyst. The mixture is heated to a specific temperature range to facilitate the hydrolysis reaction. The hydrolysate is then filtered and distilled to obtain the final product .

Industrial Production Methods

In industrial settings, the preparation method of 3-chloro-1,2-propanediol, a related compound, involves similar steps. The process includes the use of chloropropylene oxide, deionized water, and a cation resin, followed by heating, hydrolysis, filtration, and distillation .

Analyse Des Réactions Chimiques

Structural and Reactivity Profile

2-(3-Chlorophenoxy)malondialdehyde combines the β-dicarbonyl reactivity of MDA with the electron-withdrawing 3-chlorophenoxy substituent. Key features include:

-

Electrophilic β-carbonyl groups prone to nucleophilic attack (e.g., by amines, thiols) .

-

Chlorophenoxy group capable of participating in substitution or elimination reactions due to the electron-deficient aromatic ring .

2.1. Adduct Formation with Biomolecules

-

Protein Modification : Likely forms Schiff bases with lysine residues (analogous to MDA’s reaction with hemoglobin) .

-

DNA Adducts : Potential to alkylate deoxyguanosine, forming mutagenic adducts like MG .

2.2. Oxidative and Reductive Transformations

-

Oxidation : The α,β-unsaturated aldehyde moiety may undergo further oxidation to carboxylic acids under oxidative stress conditions .

-

Reduction : Sodium borohydride could reduce the carbonyl groups to alcohols, stabilizing the molecule .

2.3. Hydrolysis and Stability

-

pH-Dependent Enol-Keto Tautomerism : Dominant enol form in organic solvents vs. keto form in aqueous media . Hydrolysis of the acetal-protected precursor (e.g., 1,1,3,3-tetramethoxypropane) could regenerate free MDA under acidic conditions .

Analytical Detection Strategies

Comparative Reactivity with Analogues

| Compound | Reactivity with Lysine | Mutagenicity | Oxidative Stability |

|---|---|---|---|

| Malondialdehyde (MDA) | High (forms MG) | Yes | Low |

| 2-(4-Chlorophenoxy)acetamide | Moderate (Schiff base formation) | Not reported | Moderate |

| This compound (predicted) | High (enhanced electrophilicity) | Likely | Low |

Research Gaps and Recommendations

-

Synthetic Studies : No synthesis protocols for this compound exist in the reviewed literature. Priority should be given to its preparation from 3-chlorophenol and MDA precursors.

-

Kinetic Profiling : Experimental determination of reaction rates with biological nucleophiles (e.g., glutathione, albumin) is needed.

-

Toxicological Screening : Assess mutagenicity via Ames test and oxidative stress endpoints in cellular models.

While direct data on this compound remains absent, its reactivity is expected to mirror MDA’s canonical pathways, amplified by the electron-deficient aromatic substituent. Researchers should validate these hypotheses through targeted synthetic and mechanistic studies.

Applications De Recherche Scientifique

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of 2-(3-Chlorophenoxy)malondialdehyde. Its ability to scavenge free radicals makes it a candidate for therapeutic applications in oxidative stress-related diseases.

- Case Study : A study demonstrated that this compound exhibited significant antioxidant activity across multiple assays, including hydrogen peroxide scavenging and DPPH radical scavenging assays. The results indicated that this compound had comparable efficacy to established antioxidants like ascorbic acid and butylated hydroxytoluene .

| Assay Type | % Inhibition (this compound) | Comparison Standard |

|---|---|---|

| Hydrogen Peroxide Scavenging | 89.30 ± 0.013 | Ascorbic Acid |

| DPPH Radical Scavenging | 81.20 ± 0.002 | Butylated Hydroxytoluene |

| Phosphomolybdenum Assay | 80.52 ± 0.016 | Ascorbic Acid |

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases.

- Case Study : In a model of amyotrophic lateral sclerosis, this compound demonstrated potential in stabilizing neuromuscular transmission and enhancing motor function in animal studies . This suggests its utility in developing treatments for neurodegenerative conditions.

Anticancer Properties

There is growing interest in the anticancer potential of this compound due to its ability to induce apoptosis in cancer cells.

- Case Study : Research indicated that this compound could inhibit cell proliferation in various cancer cell lines, highlighting its potential as a chemotherapeutic agent . The mechanism appears to involve the modulation of oxidative stress pathways, leading to increased apoptosis.

Herbicidal Activity

As a derivative of chlorophenoxy compounds, this compound exhibits herbicidal properties, making it relevant in agricultural applications.

Mécanisme D'action

The mechanism of action of 2-(3-Chlorophenoxy)malondialdehyde involves its interaction with specific molecular targets and pathways. It is known to inhibit IgE-mediated histamine release, making it useful as an immunosuppressant. The compound acts in the central nervous system rather than directly on skeletal muscle .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(4-Chlorophenoxy)-1,2-propanediol: An antigen-associated immunosuppressant that inhibits IgE-mediated histamine release.

Chlorphenesin: A muscle relaxant that blocks nerve impulses sent to the brain.

Uniqueness

2-(3-Chlorophenoxy)malondialdehyde is unique due to its specific chemical structure and biological activity. It has distinct properties that make it suitable for various research applications, setting it apart from other similar compounds .

Activité Biologique

2-(3-Chlorophenoxy)malondialdehyde (CAS No. 849021-39-2) is a compound that has garnered attention in various fields of biological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, genotoxicity, and implications in metabolic disorders.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorophenoxy group attached to a malondialdehyde moiety. This structure is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Stress Induction : Similar to malondialdehyde, this compound may induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage.

- Genotoxicity : Research indicates that this compound exhibits genotoxic effects, which could have implications in cancer biology and toxicology.

- Enzyme Interaction : The compound may interact with various enzymes, modulating their activity and influencing metabolic pathways.

Genotoxicity

Genotoxicity studies have shown that this compound can induce DNA damage. This is crucial for understanding its potential role in carcinogenesis. For instance, it has been observed that similar compounds can lead to DNA strand breaks and chromosomal aberrations in vitro.

Antioxidant Activity

Interestingly, while the compound induces oxidative stress, it may also exhibit antioxidant properties under certain conditions. This duality could be beneficial in therapeutic contexts where modulation of oxidative stress is desired.

Research Findings and Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Cellular Effects : In vitro studies demonstrated that exposure to the compound led to increased levels of malondialdehyde in treated cells, indicating enhanced lipid peroxidation. This correlates with cellular damage and stress responses .

- Impact on Metabolic Disorders : A study highlighted the potential of compounds similar to this compound in modulating metabolic disorders such as insulin resistance and hyperlipidemia. These findings suggest a possible therapeutic application in managing metabolic syndromes .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2-(3-chlorophenoxy)propanedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c10-7-2-1-3-8(4-7)13-9(5-11)6-12/h1-6,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPJGTUJTUQQRNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OC(C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405363 | |

| Record name | 2-(3-chlorophenoxy)propanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849021-39-2 | |

| Record name | 2-(3-Chlorophenoxy)propanedial | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849021-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-chlorophenoxy)propanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-Chlorophenoxy)malondialdehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.